molecular formula C11H12ClFN2O B3168016 1-(4-Chloro-2-fluorobenzoyl)piperazine CAS No. 926227-66-9

1-(4-Chloro-2-fluorobenzoyl)piperazine

Cat. No.: B3168016
CAS No.: 926227-66-9
M. Wt: 242.68 g/mol
InChI Key: GWHUAVWOVBAHJE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-fluorobenzoyl group

Scientific Research Applications

1-(4-Chloro-2-fluorobenzoyl)piperazine has several scientific research applications:

Safety and Hazards

The compound is labeled with GHS07 (Warning) and associated hazard statements (H315, H319, H335). Precautions include avoiding inhalation, skin contact, and eye exposure. Refer to the MSDS for detailed safety information.

Future Directions

For more technical details, you can refer to the Enamine product page . Additionally, the identification and analysis of piperazines are discussed in the document titled “Recommended methods for the Identification and Analysis of Piperazines” by UNODC .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorobenzoyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorobenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Derivatives with different substituents on the benzoyl group.

    Oxidation Products: Piperazine N-oxides.

    Reduction Products: Reduced piperazine derivatives

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

  • 1-(4-Chlorobenzoyl)piperazine
  • 1-(4-Fluorobenzoyl)piperazine
  • 1-(4-Bromobenzoyl)piperazine

Comparison: 1-(4-Chloro-2-fluorobenzoyl)piperazine is unique due to the presence of both chlorine and fluorine atoms on the benzoyl group. This dual substitution imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to its analogs.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHUAVWOVBAHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237458
Record name (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-66-9
Record name (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926227-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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